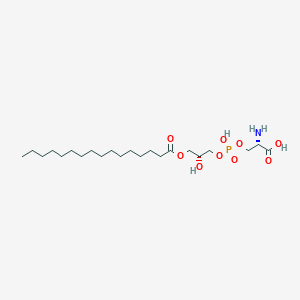
1-Hexadecanoyl-sn-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanoyl-sn-glycero-3-phosphoserine is a phospholipid derivative that plays a crucial role in various biological processes. It is a type of lysophosphatidylserine, where a hexadecanoyl (palmitoyl) group is attached to the glycerol moiety at position 1. This compound is significant in cellular signaling and membrane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine can be synthesized through a series of chemical reactions involving the esterification of glycerol-3-phosphate with hexadecanoic acid (palmitic acid). The process typically involves the use of acyl-CoA or acyl-ACP as the fatty acyl donor . The reaction conditions often include the presence of catalysts and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing solvent-free methods and recycling of catalysts to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids .
Scientific Research Applications
1-Hexadecanoyl-sn-glycero-3-phosphoserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its emollient properties
Mechanism of Action
The mechanism by which 1-Hexadecanoyl-sn-glycero-3-phosphoserine exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1-Heptadecanoyl-sn-glycero-3-phosphocholine: Differing by one carbon in the fatty acid chain.
1-Palmitoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a palmitoyl group .
Uniqueness: 1-Hexadecanoyl-sn-glycero-3-phosphoserine is unique due to its serine head group, which imparts distinct biochemical properties, such as its role in apoptosis and cell signaling, distinguishing it from other lysophospholipids .
Properties
CAS No. |
116947-34-3 |
|---|---|
Molecular Formula |
C22H44NO9P |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C22H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29)/t19-,20+/m1/s1 |
InChI Key |
XIVOBOJQPNEUSC-UXHICEINSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
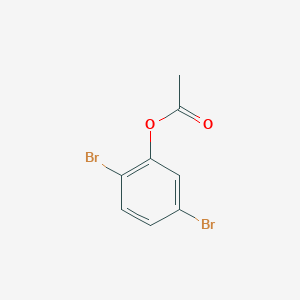
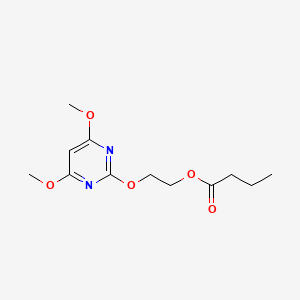
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
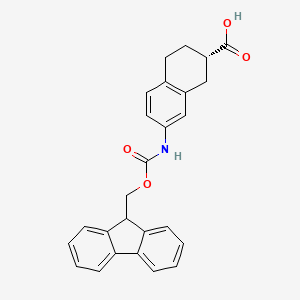
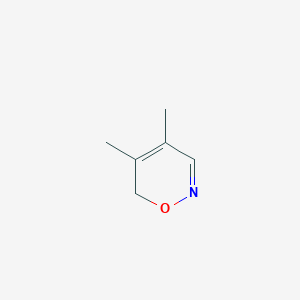
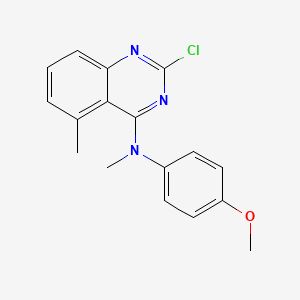
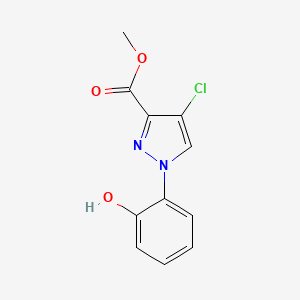
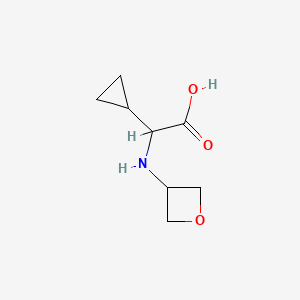
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)
